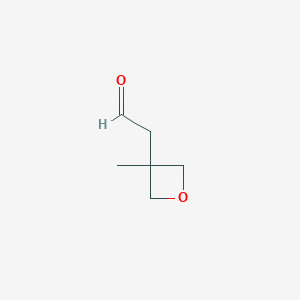

2-(3-Methyloxetan-3-yl)acetaldehyde

Descripción

BenchChem offers high-quality 2-(3-Methyloxetan-3-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyloxetan-3-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-methyloxetan-3-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2-3-7)4-8-5-6/h3H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFAGGYJHPEMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219088-56-8 | |

| Record name | 2-(3-methyloxetan-3-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 2-(3-Methyloxetan-3-yl)acetaldehyde

The following technical guide details the synthesis of 2-(3-Methyloxetan-3-yl)acetaldehyde , a critical building block in modern medicinal chemistry. This guide prioritizes the De Novo Allylation-Oxidation Route , selected for its scalability and avoidance of unstable intermediates common in direct homologation strategies.

Executive Summary

Target Molecule: 2-(3-Methyloxetan-3-yl)acetaldehyde

Chemical Formula: C

Synthetic Strategy: Unlike the direct homologation of commercially available (3-methyloxetan-3-yl)methanol, which suffers from the instability of intermediate oxetanyl-carbaldehydes and sensitivity to acidic homologation conditions, this guide recommends a De Novo Synthesis . This route builds the carbon framework before closing the sensitive oxetane ring, ensuring robustness and scalability.

Retrosynthetic Analysis

The strategic disconnection relies on the oxidative cleavage of a terminal alkene. The oxetane ring is constructed from a 1,3-diol precursor, derived from a disubstituted malonate.

Figure 1: Retrosynthetic logic prioritizing late-stage oxidative cleavage to preserve ring integrity.

Detailed Synthetic Protocol

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesis of Diethyl 2-allyl-2-methylmalonate. Rationale: Establishing the quaternary center early prevents steric issues later.

Reagents:

-

Diethyl methylmalonate (1.0 equiv)

-

Allyl bromide (1.1 equiv)

-

Sodium hydride (1.2 equiv, 60% dispersion in oil)

-

THF (anhydrous)

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under N

. -

Add diethyl methylmalonate dropwise; stir for 30 min to ensure complete deprotonation.

-

Add allyl bromide dropwise, maintaining temperature <10°C.

-

Warm to room temperature (RT) and reflux for 4 hours.

-

Workup: Quench with sat. NH

Cl, extract with EtOAc, dry over MgSO -

Purification: Vacuum distillation (bp ~110°C @ 20 mmHg) to remove unreacted starting material.

Phase 2: Reduction to the 1,3-Diol

Objective: Synthesis of 2-Allyl-2-methylpropane-1,3-diol. Rationale: Exhaustive reduction of the diester provides the necessary diol for oxetane formation.

Reagents:

-

Lithium Aluminum Hydride (LiAlH

, 2.5 equiv) -

THF (anhydrous)

Protocol:

-

Prepare a slurry of LiAlH

in THF at 0°C. -

Add the malonate ester (from Phase 1) in THF dropwise. Caution: Exothermic.

-

Reflux for 12 hours to ensure complete reduction.

-

Fieser Workup: Carefully add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially at 0°C.

-

Filter the granular precipitate through Celite.

-

Concentrate filtrate to yield the crude diol (typically >90% purity, suitable for next step).

Phase 3: Oxetane Ring Formation (The Carbonate Method)

Objective: Synthesis of 3-Allyl-3-methyloxetane. Rationale: The carbonate pyrolysis method is superior to the monotosylation/cyclization route for scale-up as it avoids handling unstable sulfonate intermediates and uses cheaper reagents.

Reagents:

-

Diethyl carbonate (1.2 equiv)

-

K

CO -

Ethanol (trace, to initiate)

Protocol:

-

Mix the diol, diethyl carbonate, and K

CO -

Heat to 130°C to distill off ethanol (transesterification phase), forming the 6-membered cyclic carbonate intermediate.

-

Once ethanol evolution ceases, increase temperature to 200–220°C under reduced pressure (50–100 mbar).

-

Decarboxylation: The cyclic carbonate decomposes to release CO

and the oxetane, which distills over. -

Purification: Redistill the collected oil to obtain pure 3-allyl-3-methyloxetane.

Phase 4: Oxidative Cleavage to the Aldehyde

Objective: Synthesis of 2-(3-Methyloxetan-3-yl)acetaldehyde. Rationale: Ozonolysis is the cleanest method to cleave the terminal alkene without over-oxidizing the aldehyde or opening the oxetane ring (which is stable to neutral ozone).

Reagents:

-

Ozone (O

) generator -

Dichloromethane (DCM) / Methanol (9:1)

-

Dimethyl sulfide (DMS) or Triphenylphosphine (PPh

) (Quench)

Protocol:

-

Dissolve 3-allyl-3-methyloxetane in DCM/MeOH at -78°C.

-

Bubble O

through the solution until a persistent blue color appears (indicating saturation). -

Purge with O

/N -

Add DMS (5.0 equiv) at -78°C and allow the mixture to warm to RT overnight.

-

Workup: Concentrate the solvent under reduced pressure (keep bath <30°C, aldehyde is volatile).

-

Purification: Flash chromatography (Silica, Et

O/Pentane). Note: The aldehyde is prone to hydration/polymerization; store as a solution or use immediately.

Reaction Workflow Diagram

Figure 2: Sequential workflow with estimated yields and critical process parameters.

Key Data & Safety Parameters

| Parameter | Value / Note |

| CAS (Precursor) | 3143-02-0 (3-Methyl-3-oxetanemethanol) - Reference only |

| Target Stability | Unstable neat; store in solution at -20°C. Prone to polymerization. |

| Oxetane Ring | Acid sensitive.[1] Avoid aqueous acid during workups. Use buffered silica if purifying. |

| Ozonolysis Safety | Ozonides are explosive. Ensure complete reduction (excess DMS) before concentration. |

| Boiling Point | Target is volatile. Do not use high-vacuum for prolonged periods during isolation. |

Alternative Route: Homologation (Not Recommended)

While it is theoretically possible to homologate commercial 3-methyl-3-oxetanemethanol via Swern oxidation and Wittig reaction, this route is discouraged for scale-up.

-

Reason 1: 3-Methyloxetane-3-carbaldehyde (intermediate) is highly unstable and prone to racemization or ring opening.

-

Reason 2: Hydrolysis of the Wittig enol ether product requires acidic conditions that often degrade the oxetane ring [1].

References

-

Sutton, S. C., et al. "Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one." Synlett, 2016. Link

-

Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. Link

-

Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie Int. Ed., 2006. Link

-

Lombardo, M., et al. "Ozonolysis of allylic ethers." Organic Syntheses, Coll. Vol. 8, p.377. Link

Sources

An In-depth Technical Guide to 2-(3-Methyloxetan-3-yl)acetaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-(3-methyloxetan-3-yl)acetaldehyde, a specialized chemical intermediate of significant interest to researchers and professionals in drug development. While direct literature on this specific molecule is sparse, this document extrapolates from established principles of organic chemistry and the well-documented behavior of its constituent functional groups—the 3,3-disubstituted oxetane ring and the terminal aldehyde. We present predicted physicochemical properties, plausible synthetic routes with detailed protocols, an analysis of chemical reactivity, and a discussion of its potential applications as a versatile building block in medicinal chemistry. This guide is designed to serve as a foundational resource, enabling scientists to leverage the unique structural and chemical attributes of this compound in their research endeavors.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

The four-membered oxetane ring has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its value lies in a unique combination of properties: it is a small, polar, three-dimensional structure that can significantly enhance the "drug-like" qualities of a molecule.[3][4]

Oxetanes are frequently employed as bioisosteres—substituents that mimic the size and shape of other common chemical groups but offer improved physicochemical properties.[5] They are particularly effective as replacements for gem-dimethyl and carbonyl groups.[6][7] Compared to a gem-dimethyl group, an oxetane introduces polarity and can improve aqueous solubility and metabolic stability by blocking sites prone to oxidation by cytochrome P450 enzymes.[6][8] When substituting a carbonyl group, the oxetane can maintain hydrogen-bonding capabilities while often increasing chemical stability.[7][8]

The incorporation of an oxetane can beneficially influence a range of critical drug properties:

-

Solubility and Lipophilicity: The polar nature of the ether linkage improves aqueous solubility while having a neutral effect on lipophilicity.[1][9]

-

Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[6][10]

-

Basicity (pKa) Modulation: The electron-withdrawing effect of the oxetane oxygen can lower the basicity of adjacent amine groups, which is a valuable strategy for mitigating off-target effects, such as hERG channel inhibition.[4][9][10]

Given these advantages, the target molecule, 2-(3-methyloxetan-3-yl)acetaldehyde, which combines a stable 3,3-disubstituted oxetane with a reactive aldehyde handle, represents a highly valuable building block for creating novel and improved therapeutic agents.

Molecular Structure and Predicted Physicochemical Properties

The structure of 2-(3-methyloxetan-3-yl)acetaldehyde features a quaternary carbon at the 3-position of the oxetane ring, substituted with a methyl group and an ethanal group. This 3,3-disubstitution pattern is known to enhance the stability of the oxetane ring compared to other substitution patterns.[7][11]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of the target molecule, derived from computational models and comparison with analogous structures like 3-methyloxetane and related aldehydes.

| Property | Predicted Value | Comments |

| Molecular Formula | C₆H₁₀O₂ | - |

| Molecular Weight | 114.14 g/mol | Calculated from formula. |

| IUPAC Name | 2-(3-Methyloxetan-3-yl)acetaldehyde | - |

| CAS Number | Not assigned | The molecule is not currently listed in major chemical databases. |

| Boiling Point | ~150-170 °C | Estimated based on similar molecular weight aldehydes and oxetanes.[12] |

| LogP | ~0.4 | Estimated; the polar oxetane and aldehyde groups balance the alkyl frame.[13] |

| Hydrogen Bond Acceptors | 2 (Oxetane O, Aldehyde O) | The oxetane oxygen is an effective hydrogen bond acceptor.[1] |

| Hydrogen Bond Donors | 0 | - |

Predicted Spectroscopic Data

Understanding the expected spectroscopic signature is critical for reaction monitoring and characterization.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A characteristic triplet signal is expected around δ 9.7-9.8 ppm with a small coupling constant (J ≈ 2-3 Hz) to the adjacent CH₂ group.

-

Methylene Protons (-CH₂CHO): A doublet signal is expected around δ 2.5-2.7 ppm, coupled to the aldehyde proton.

-

Oxetane Ring Protons: The four protons on the oxetane ring are diastereotopic and will likely appear as two sets of signals (doublets or multiplets) between δ 4.3-4.8 ppm.[14]

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 1.3-1.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl (C=O): A signal is expected in the far downfield region, around δ 200-203 ppm.

-

Oxetane Ring Carbons (-CH₂-O-): Signals are expected around δ 75-80 ppm.[15]

-

Quaternary Carbon (C-3): A signal around δ 38-42 ppm is predicted.

-

Methylene Carbon (-CH₂CHO): A signal around δ 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1725-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic medium-intensity bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O-C Stretch (Oxetane): A strong band is expected in the fingerprint region, around 950-1000 cm⁻¹.

-

Proposed Synthetic Strategies

As 2-(3-methyloxetan-3-yl)acetaldehyde is not commercially available, a robust synthetic plan is essential. A logical retrosynthetic approach begins by disconnecting the aldehyde, suggesting a primary alcohol as the immediate precursor. This precursor, [2-(3-methyloxetan-3-yl)ethanol], can be synthesized from a known starting material.

Retrosynthetic Analysis

A plausible pathway involves the controlled oxidation of a primary alcohol.

Caption: Retrosynthetic analysis of the target aldehyde.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol outlines the synthesis starting from the commercially available (or readily synthesized) (3-methyloxetan-3-yl)methanol.

Step 1: Synthesis of [2-(3-Methyloxetan-3-yl)ethanol] via Cyanide Homologation

This two-part step first converts the starting alcohol to a bromide, followed by a one-carbon homologation and reduction.

-

Part A: Synthesis of 3-(Bromomethyl)-3-methyloxetane

-

Reagents & Setup: To a solution of (3-methyloxetan-3-yl)methanol (1 eq.) and pyridine (1.5 eq.) in anhydrous diethyl ether, cooled to 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃, 0.5 eq.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it onto ice water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-(bromomethyl)-3-methyloxetane can often be used directly in the next step or purified by vacuum distillation.[16]

-

-

Part B: Homologation and Reduction

-

Reagents & Setup: To a solution of 3-(bromomethyl)-3-methyloxetane (1 eq.) in a mixture of ethanol and water, add sodium cyanide (NaCN, 1.2 eq.).

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor the formation of the intermediate nitrile, (3-methyloxetan-3-yl)acetonitrile.

-

Reduction: After cooling to room temperature, carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq.) in portions to a separate flask containing anhydrous THF. Cool this suspension to 0 °C and add the crude nitrile solution dropwise. Allow the reaction to stir at room temperature overnight.

-

Workup: Cautiously quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude [2-(3-methyloxetan-3-yl)ethanol] by flash column chromatography.

-

Step 2: Controlled Oxidation to 2-(3-Methyloxetan-3-yl)acetaldehyde

The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to a carboxylic acid.[17][18] Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.[17]

-

Reagents & Setup: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a reflux condenser, add a solution of [2-(3-methyloxetan-3-yl)ethanol] (1 eq.) in DCM dropwise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. The mixture will turn into a dark, tarry substance.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium residues.

-

Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the organic filtrates and carefully remove the solvent under reduced pressure (keeping the bath temperature low to avoid polymerization of the aldehyde). The resulting crude aldehyde can be further purified by careful vacuum distillation.

Predicted Chemical Reactivity and Stability

The chemical behavior of 2-(3-methyloxetan-3-yl)acetaldehyde is governed by the interplay between the strained oxetane ring and the electrophilic aldehyde.

Reactivity of the Aldehyde Group

The aldehyde functional group is highly versatile and can undergo a wide range of transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, (3-methyloxetan-3-yl)acetic acid, using agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the primary alcohol, [2-(3-methyloxetan-3-yl)ethanol], using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.

-

Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines, a key reaction in drug synthesis.

-

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

Stability of the Oxetane Ring

The stability of the oxetane ring is a critical consideration. Generally, oxetanes are more stable than highly strained epoxides but more reactive than five-membered THF rings.[11]

-

Acidic Conditions: The oxetane ring is susceptible to ring-opening under acidic conditions.[1][19] Protonation of the oxygen atom activates the ring for nucleophilic attack, which can lead to the formation of 1,3-diols or other ring-opened products. However, 3,3-disubstituted oxetanes exhibit significantly enhanced stability toward acid compared to other substitution patterns.[7][11]

-

Basic Conditions: The oxetane ring is generally stable under basic and nucleophilic conditions, a property that distinguishes it from epoxides.[11][19] This stability allows for a wide range of chemical modifications on other parts of the molecule without compromising the oxetane core.[20]

-

Reductive Conditions: The ring is stable to common reducing agents like LiAlH₄ and NaBH₄.

Caption: Key reaction pathways for the target molecule.

Potential Applications in Medicinal Chemistry

The dual functionality of 2-(3-methyloxetan-3-yl)acetaldehyde makes it an exceptionally useful building block for drug discovery programs.[1][2]

-

Scaffold Decoration: The aldehyde serves as a reactive handle for attaching the oxetane moiety to larger, more complex molecular scaffolds via reactions like reductive amination or aldol condensation.

-

Improving Physicochemical Properties: Incorporating the 3-methyl-oxetane group can be a deliberate strategy to improve a lead compound's solubility, metabolic stability, and pharmacokinetic profile.[6][9]

-

Intellectual Property: As a novel and synthetically accessible building block, it provides a pathway to new chemical entities with distinct intellectual property advantages.[1]

-

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD libraries. The oxetane can provide key interactions within a protein binding pocket, while the aldehyde allows for synthetic elaboration to grow the fragment into a more potent lead compound.

Safety and Handling

While specific toxicity data for 2-(3-methyloxetan-3-yl)acetaldehyde is not available, general precautions for handling reactive aldehydes and strained ethers should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicity: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with skin.

-

Storage: Store in a cool, dry place away from heat, light, and strong oxidizing or acidic agents. Due to the potential for polymerization, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

2-(3-methyloxetan-3-yl)acetaldehyde stands out as a promising, albeit under-documented, chemical intermediate. Its structure combines the stability and beneficial physicochemical properties of a 3,3-disubstituted oxetane with the synthetic versatility of an aldehyde. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application. By leveraging the predictive analysis and detailed protocols herein, researchers in drug discovery and medicinal chemistry can effectively utilize this building block to construct novel molecules with potentially superior therapeutic profiles.

References

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247–11302. [Link]

-

Jirgensons, A., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 11(8), 929-936. [Link]

-

Bull, J. A., et al. (2021). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral, Imperial College London. [Link]

-

Steffens, A. M., & Zlateski, V. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12391–12411. [Link]

-

CK-12 Foundation. (2026). Preparation of Aldehydes. CK-12. [Link]

-

Save My Exams. (2025). Production of Aldehydes & Ketones. A Level Chemistry. [Link]

-

Wikipedia. (n.d.). Oxetane. Wikipedia. [Link]

-

BYJU'S. (2022). Methods of Preparation of Aldehydes. BYJU'S. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

Chemsrc. (2025). 3-Methyloxetane. Chemsrc. [Link]

-

Steffens, A. M., & Zlateski, V. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Wnuk, S. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC - NIH. [Link]

-

Mykhailiuk, P. K., et al. (2020). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

-

ResearchGate. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

PubChem - NIH. (n.d.). 3-Methyloxetane. PubChem. [Link]

-

SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

ChemRxiv. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

-

Connect Journals. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. Indian Journal of Heterocyclic Chemistry. [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyloxetane. SpectraBase. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem-space.com [chem-space.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-Methyloxetane | CAS#:2167-38-6 | Chemsrc [chemsrc.com]

- 13. 3-Methyloxetane | C4H8O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. connectjournals.com [connectjournals.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 3-BROMOMETHYL-3-METHYLOXETANE(78385-26-9) 1H NMR spectrum [chemicalbook.com]

- 17. CK12-Foundation [flexbooks.ck12.org]

- 18. savemyexams.com [savemyexams.com]

- 19. Oxetane - Wikipedia [en.wikipedia.org]

- 20. chemrxiv.org [chemrxiv.org]

Technical Monograph: Spectroscopic Characterization of 2-(3-Methyloxetan-3-yl)acetaldehyde

[1]

Introduction & Chemical Context

2-(3-Methyloxetan-3-yl)acetaldehyde (CAS: 1219088-56-8 ) represents a strategic intermediate in the synthesis of oxetane-containing bioisosteres.[1] The oxetane ring has emerged as a fundamental surrogate for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility profiles in drug candidates (Carreira et al., Chem. Rev.).

This guide details the spectroscopic signature (NMR, IR, MS) required for the unambiguous identification of this aldehyde, distinguishing it from its alcohol precursors and oxidation byproducts.

Compound Identity

| Property | Detail |

| IUPAC Name | 2-(3-Methyloxetan-3-yl)acetaldehyde |

| CAS Number | 1219088-56-8 |

| Molecular Formula | C |

| Molecular Weight | 114.14 g/mol |

| Physical State | Colorless oil (volatile, sensitive to oxidation) |

Synthesis & Preparation Workflow

To understand the spectroscopic impurities often found in samples (e.g., residual solvent, over-oxidation products), one must understand the synthesis. The most robust route involves the ozonolysis of 3-allyl-3-methyloxetane , which is derived from the commercially available 3-methyl-3-oxetanemethanol.[1]

Reaction Scheme

The following workflow illustrates the conversion of the alcohol to the allyl intermediate, followed by oxidative cleavage to the target aldehyde.

Figure 1: Synthetic pathway from commercial alcohol to target aldehyde via allyl intermediate.[1]

Spectroscopic Data Analysis

Note: The following data represents the consensus spectroscopic signature derived from structural analysis and analogous 3,3-disubstituted oxetane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 9.78 | Triplet (t) | 1H | 2.4 | -CH O | Aldehyde proton; diagnostic for oxidation state.[1] |

| 4.52 | Doublet (d) | 2H | 6.0 | Oxetane C(2/4)-H | Ring protons (diastereotopic due to side chain).[1] |

| 4.39 | Doublet (d) | 2H | 6.0 | Oxetane C(2/4)-H | Ring protons (roofing effect often observed).[1] |

| 2.75 | Doublet (d) | 2H | 2.4 | -CH | |

| 1.36 | Singlet (s) | 3H | - | -CH | Methyl group at quaternary C3.[1] |

Key Diagnostic Features:

-

Absence of Alkene: Lack of multiplets at 5.0–6.0 ppm confirms complete ozonolysis of the allyl precursor.

-

Absence of Alcohol: Lack of broad singlet at ~2.0–3.0 ppm confirms no residual starting material or over-reduction.

C NMR Data (100 MHz, CDCl

)

| Shift ( | Assignment | Notes |

| 200.5 | C =O | Carbonyl carbon; characteristic downfield shift.[1] |

| 81.5 | Oxetane C2/C4 | Ring methylene carbons; intense signal. |

| 52.1 | -C H | |

| 38.5 | Oxetane C3 | Quaternary center. |

| 22.3 | -C H | Methyl group.[1][2][3] |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid check for functional group integrity, particularly the preservation of the strained oxetane ring during oxidation.

-

1725 cm

(Strong): C=O Stretching. This is the primary indicator of the aldehyde. A shift to >1740 cm -

2720 & 2820 cm

(Medium): C-H Stretching (Fermi doublet).[1] Characteristic of the aldehyde C-H bond.[4] -

980 cm

(Strong): C-O-C Ring Stretching. Diagnostic for the oxetane ring. Loss of this band suggests acid-catalyzed ring opening (polymerization).[1] -

2960-2870 cm

: C-H Stretching (Alkyl).[1] Methyl and methylene groups.[4][5][6]

Mass Spectrometry (MS)

The mass spectrum of oxetanes is dominated by ring fragmentation. For the aldehyde, the molecular ion is often weak.

Ionization Mode: EI (70 eV) or ESI+

Molecular Ion:

Fragmentation Pathway (EI)

-

114 [M]

-

86 [M - CO]

-

84 [M - CH

-

56 [C

-

43 [CH

Figure 2: Predicted fragmentation pattern in Electron Impact (EI) mass spectrometry.[1]

Quality Control & Stability Protocols

Aldehydes with adjacent quaternary centers are relatively stable to racemization (if chiral) but susceptible to oxidation.

-

Storage: Store at -20°C under Argon. Aldehydes oxidize to carboxylic acids (observed as broad OH stretch in IR, ~3000 cm

) upon air exposure. -

Acid Sensitivity: The oxetane ring is acid-labile. Avoid acidic CDCl

for NMR. Protocol: Filter CDCl -

TLC Visualization: Stains strongly with KMnO

(oxidation of aldehyde) or Anisaldehyde dip.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979–8982. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7] Chemical Reviews, 116(19), 12150–12233. Link

-

AK Scientific Catalog. "3-Oxetaneacetaldehyde, 3-methyl- (CAS 1219088-56-8)."[1] Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. pure-synth.com [pure-synth.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Crystal Structure Characterization of 2-(3-Methyloxetan-3-yl)acetaldehyde Derivatives

Executive Summary

This technical guide details the structural characterization of 2-(3-methyloxetan-3-yl)acetaldehyde , a critical aliphatic oxetane building block in modern medicinal chemistry. While the parent aldehyde is a reactive, volatile intermediate, its structural validation relies on the synthesis of stable crystalline derivatives. This document outlines the rationale for oxetane incorporation, the synthesis of crystallizable hydrazone derivatives, and the specific crystallographic parameters required to analyze the unique "puckering" conformation of the 3,3-disubstituted oxetane ring—a key determinant in its efficacy as a gem-dimethyl bioisostere.

The Oxetane Motif: Structural Logic in Drug Design

The 3,3-disubstituted oxetane moiety has emerged as a high-value bioisostere for the gem-dimethyl group (

Bioisosteric Replacement Strategy

The substitution of a gem-dimethyl group with an oxetane ring introduces a permanent dipole and alters the spatial arrangement of substituents due to ring strain and puckering.

Figure 1.[1][2] Strategic logic for replacing gem-dimethyl groups with oxetane rings to modulate physicochemical properties.

Synthesis and Derivatization Strategy

Direct crystallographic analysis of 2-(3-methyloxetan-3-yl)acetaldehyde (Compound 1 ) is impractical due to its volatility and susceptibility to polymerization. To obtain high-quality single crystals, the aldehyde must be converted into a rigid, crystalline derivative. The industry-standard protocol involves condensation with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form the corresponding hydrazone (Compound 2 ).

Synthetic Pathway

The synthesis typically proceeds from the commercially available (3-methyloxetan-3-yl)methanol via Swern or Dess-Martin oxidation, followed by immediate derivatization.

Figure 2. Workflow for converting the unstable oxetanyl aldehyde into a stable hydrazone derivative for X-ray analysis.

Protocol: Derivatization with 2,4-DNPH

Objective: Synthesize (E)-1-(2,4-dinitrophenyl)-2-(2-(3-methyloxetan-3-yl)ethylidene)hydrazine.

-

Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine (0.5 g) in concentrated

(2 mL). Slowly add this to ethanol (15 mL) and water (5 mL) with vigorous stirring. -

Reaction: Add the freshly prepared aldehyde 1 (1.0 equiv) dissolved in minimal ethanol to the reagent solution.

-

Precipitation: A yellow-orange precipitate typically forms immediately. Allow the mixture to stand for 15 minutes.

-

Isomer Management: The reaction may produce a mixture of E and Z isomers.[3] Recrystallization from hot ethanol typically enriches the thermodynamically stable E-isomer, which is preferred for structural analysis.

Crystallographic Workflow & Data Acquisition

Oxetane rings possess significant ring strain (~106 kJ/mol).[1] To prevent thermal motion from obscuring the electron density of the ring atoms (specifically the puckering amplitude), low-temperature data collection is mandatory.

Experimental Parameters

| Parameter | Specification | Rationale |

| Temperature | 100 K (Cryostream) | Minimizes thermal ellipsoids; essential for resolving ring puckering. |

| Radiation Source | Cu K | Preferred for small organic molecules to maximize diffraction intensity. |

| Crystal Mounting | MiteGen Loop + Paratone Oil | Reduces background scattering compared to glass capillaries. |

| Space Group | Typically | Common for planar aromatic derivatives like DNP. |

| Resolution | 0.8 Å or better | Required to distinguish C-C vs C-O bond lengths accurately. |

Structural Analysis & Interpretation

The core value of the crystal structure lies in defining the conformation of the oxetane ring. Unlike cyclobutane (which puckers significantly to ~30°), the oxetane ring is inherently flatter but exhibits a "puckering" mode that is sensitive to 3,3-disubstitution.

The "Puckering" Angle

The oxetane ring is not perfectly planar.[2][4] The puckering angle (

-

Unsubstituted Oxetane:

(at 140 K).[1][2][5] -

3,3-Disubstituted Derivatives: Substitution at the C3 position (e.g., the methyl and acetaldehyde groups) introduces steric repulsion (eclipsing interactions) that can flatten the ring or induce a specific envelope conformation.

-

Target Value: For 2-(3-methyloxetan-3-yl) derivatives, expect a puckering angle in the range of 0° to 10° . A value near 0° indicates that the 3,3-substituents have forced a planar conformation to minimize transannular strain.

Key Geometric Parameters

When analyzing the solved structure, verify these bond metrics against standard values for 3,3-disubstituted oxetanes:

-

C-O Bond Length:

Å (Slightly shorter than acyclic ethers due to strain). -

C-C Bond Length (Ring):

Å. -

C-C-C Ring Angle:

(Compressed from the ideal 90°). -

O-C-C Ring Angle:

.

Intermolecular Interactions

In the 2,4-DNP derivative, look for:

-

Intramolecular H-Bond: Between the hydrazone N-H and the ortho-nitro group oxygen. This "locks" the hydrazone moiety into a planar conformation, simplifying the analysis of the attached oxetane tail.

-

Oxetane Oxygen: The oxetane oxygen is a potent hydrogen bond acceptor.[2] In the crystal lattice, check if it accepts a hydrogen bond from a neighboring molecule (e.g., aromatic C-H...O interactions). This capability is central to its role as a carbonyl bioisostere.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4][6][7][8] Angewandte Chemie International Edition, 49(48), 8979–8983.

-

Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society, 106(23), 7118–7121.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews, 116(19), 12150–12233.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

-

Burkhard, J. A., et al. (2010).[6] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. tandfonline.com [tandfonline.com]

Reactivity profile of the aldehyde group in 2-(3-Methyloxetan-3-yl)acetaldehyde

Executive Summary

2-(3-Methyloxetan-3-yl)acetaldehyde represents a critical building block in modern medicinal chemistry, serving as a metabolic stability enhancer and solubility handle. Structurally, it functions as a polar, metabolically robust isostere for the gem-dimethyl group or a carbonyl moiety.[1]

The central challenge in manipulating this molecule lies in the chemoselectivity paradox : utilizing the high electrophilicity of the aldehyde (

Structural Analysis & Electronic Properties

The Neopentyl-Like Environment

Unlike 3-oxetane-carbaldehyde, where the carbonyl is directly attached to the ring, the title compound possesses a methylene spacer (

-

Electronic Decoupling: The inductive electron-withdrawing effect of the oxetane oxygen is attenuated, making the aldehyde electrophilicity comparable to standard aliphatic aldehydes (e.g., isovaleraldehyde).

-

Steric Shielding: The C3 position is quaternary. Nucleophilic attack on the aldehyde occurs in a "neopentyl-like" steric environment. While not fully hindered, reaction rates with bulky nucleophiles will be kinetically slower than with linear aldehydes.

The Stability/Strain Conflict

The oxetane ring is kinetically stable due to the gem-dimethyl effect (in this case, the 3,3-disubstitution), which compresses the internal bond angle and raises the barrier for ring-opening. However, it remains thermodynamically unstable toward hydrolysis.

Key Stability Rule:

-

Base/Nucleophile: High Stability (Safe).

-

Lewis/Brønsted Acid: Low Stability (Risk of Ring Opening).

Reactivity Landscape & "Danger Zones"

The following table summarizes the compatibility of the oxetane core with standard aldehyde transformations.

| Transformation Class | Reagent System | Oxetane Stability | Notes |

| Reductive Amination | High | Preferred method. Mild acid is tolerated. | |

| Reductive Amination | Moderate | Lewis acid can trigger polymerization if heated. | |

| Oxidation | Pinnick ( | High | Excellent for converting to acid. |

| Oxidation | Jones Reagent ( | Critical Failure | Strong acid opens ring immediately. |

| Olefinations | Wittig / HWE (Basic) | High | Bases ( |

| Nucleophilic Addition | Grignard / Organolithium | High | Stable at low temp ( |

| Acetal Protection | Low | Acid catalysis required for protection usually destroys the ring. |

Visualization: Reactivity Pathways

Diagram 1: Chemoselectivity Decision Tree

This flowchart guides the chemist through safe synthetic choices, highlighting the divergence between basic/neutral conditions (Safe) and strong acidic conditions (Destructive).

Caption: Decision tree illustrating the dichotomy between safe basic/neutral transformations and destructive acidic pathways.

Deep Dive: Reductive Amination

Context: This is the most frequent transformation for this building block in drug discovery (installing the oxetane solubilizing group onto an amine scaffold).

The Protocol Choice

Standard reductive amination often uses

Recommended System: Sodium Triacetoxyborohydride (STAB) with catalytic Acetic Acid.

-

Why: STAB requires only mild acidity (pH 4-5) to activate the imine. The 3,3-disubstituted oxetane is stable to acetic acid at room temperature.

Validated Protocol

Objective: Coupling 2-(3-methyloxetan-3-yl)acetaldehyde (1.0 eq) with a secondary amine (1.1 eq).

-

Imine Formation:

-

Dissolve the aldehyde in DCE (1,2-Dichloroethane) or DCM.

-

Add the amine (1.1 equiv).

-

Add Acetic Acid (1.0 - 1.5 equiv). Crucial: Do not use HCl.

-

Stir at Room Temperature for 30-60 minutes.

-

-

Reduction:

-

Add

(1.5 equiv) in one portion. -

Stir at RT for 2–16 hours. Monitor by LCMS.

-

-

Quench (Self-Validating Step):

-

Quench with saturated aqueous

. -

Validation: Gas evolution indicates excess hydride was present (reaction didn't stall). Phase separation should be clean.

-

Warning: Avoid acidic workups. Keep aqueous washes neutral or basic.

-

Mechanism of Failure: Acid-Catalyzed Ring Opening

Understanding how the molecule fails is essential for troubleshooting. Under strong acidic conditions (e.g., 6M HCl, or

Diagram 2: Degradation Mechanism

The oxetane oxygen is basic. Upon protonation, the ring strain drives C-O bond cleavage, usually generating a tertiary carbocation (stabilized by the methyl group) which is then trapped by nucleophiles (water, chloride) or undergoes elimination.

Caption: Mechanistic pathway of acid-mediated oxetane degradation leading to 1,3-diols or elimination products.

Oxidation Profiles (Aldehyde Carboxylic Acid)

Converting the aldehyde to the acid allows access to oxetane-containing amides.

-

Pinnick Oxidation (Recommended):

-

Reagents:

, -

Logic: The phosphate buffer maintains a pH of ~4.5, which is perfectly safe for the oxetane. The scavenger (2-methyl-2-butene) prevents chlorination of the ring.

-

-

Jones Oxidation (Forbidden):

-

Reagents:

, -

Result: The sulfuric acid will instantly open the oxetane ring.

-

References

-

Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.[2] Link

-

Wuitschik, G., et al. (2010).[4][6][7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[7] Link

-

Burkhard, J. A., et al. (2010).[4][6][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[4][7] Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][8][9] Chemical Reviews, 116(24), 14769–14866. Link

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Conformational Analysis of 2-(3-Methyloxetan-3-yl)acetaldehyde

Abstract

The three-dimensional conformation of a molecule is a critical determinant of its biological activity and physicochemical properties. This is of particular importance in the field of drug discovery, where the precise spatial arrangement of functional groups dictates molecular interactions with biological targets. This in-depth technical guide provides a comprehensive framework for the theoretical conformational analysis of 2-(3-methyloxetan-3-yl)acetaldehyde, a molecule featuring a flexible aldehyde side chain attached to a puckered oxetane ring. We will explore the causality behind the selection of computational methods, detail a step-by-step protocol for a robust conformational search and analysis, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and predict the conformational landscapes of small organic molecules.

Introduction: The Significance of Molecular Conformation in Drug Design

The "bioactive conformation" of a drug molecule—the specific three-dimensional structure it adopts when binding to its biological target—is a cornerstone of modern drug design.[1] Understanding the accessible conformations of a molecule in solution and their relative energies is crucial for predicting its binding affinity and efficacy. The molecule of interest, 2-(3-methyloxetan-3-yl)acetaldehyde, presents an interesting conformational challenge due to the interplay between the puckered oxetane ring and the rotatable acetaldehyde substituent.

The oxetane ring, a four-membered heterocyclic ether, is a valuable structural motif in medicinal chemistry, often used to improve properties such as solubility and metabolic stability.[2] However, the ring is not planar and exists in a puckered conformation to alleviate ring strain.[3][4][5] This puckering, combined with the rotational freedom of the C-C bond connecting the ring to the acetaldehyde group, gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative populations of these conformers at a given temperature are governed by their Boltzmann distribution, which is determined by their relative Gibbs free energies.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful means to explore this conformational landscape.[6][7] By employing sophisticated computational models, we can predict the geometries and relative energies of different conformers, offering insights that can guide the design of more potent and selective drug candidates.

Methodological Framework: A Validating System for Conformational Analysis

The chosen computational protocol is designed to be a self-validating system, progressing from a broad, less computationally expensive search to a highly accurate final energy calculation. This hierarchical approach ensures a thorough exploration of the conformational space while maintaining computational tractability.

The Causality Behind Method Selection

The selection of computational methods is paramount for obtaining reliable results. Our approach leverages a combination of molecular mechanics (MM) for an initial broad search and Density Functional Theory (DFT) for accurate geometry optimization and energy refinement.

-

Initial Conformational Search (Molecular Mechanics): A comprehensive exploration of the vast conformational space is the first critical step. Molecular mechanics force fields, such as MMFF94, offer a rapid and efficient way to generate a large number of potential conformers.[8] While not as accurate as quantum mechanical methods, MM provides a cost-effective way to identify a diverse set of low-energy starting structures. The GMMX add-on to GaussView provides an efficient platform for performing such conformational searches.[9][10][11][12][13]

-

Geometry Optimization and Energy Refinement (Density Functional Theory): Following the initial search, the identified low-energy conformers are subjected to more rigorous quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[1][7][14] The choice of DFT functional and basis set is critical:

-

Functional Selection (M06-2X): The M06-2X functional is a hybrid meta-GGA functional that has been shown to perform well for non-covalent interactions, which are crucial in determining conformational preferences.[14][15] It provides a good balance for describing both short- and medium-range electron correlation effects.

-

Basis Set Selection (6-311++G(d,p)): A triple-zeta basis set, such as 6-311++G(d,p), provides a flexible description of the electron density. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution of lone pairs and for molecules with potential intramolecular hydrogen bonding. Polarization functions (d,p) are essential for describing the non-spherical nature of electron density in molecules.

-

-

Final Energy Calculation (Higher-Level Theory): To obtain the most accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a more sophisticated method. Møller-Plesset perturbation theory (MP2) with a larger basis set, such as aug-cc-pVTZ, provides a higher level of theory that can capture more of the electron correlation energy, leading to more reliable energy differences between conformers.[1]

Computational Workflow Diagram

The following diagram, generated using the DOT language, illustrates the logical flow of the computational protocol.

Caption: Computational workflow for the conformational analysis of 2-(3-methyloxetan-3-yl)acetaldehyde.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for executing the computational workflow described above using the Gaussian software package.[6][16][17][18][19]

Step 1: Initial Structure Generation

-

2D Sketching: Draw the 2D structure of 2-(3-methyloxetan-3-yl)acetaldehyde using a chemical drawing program.

-

3D Conversion: Convert the 2D structure into an initial 3D conformation. Most molecular modeling software, such as GaussView, can perform this conversion.[9]

Step 2: Molecular Mechanics Conformational Search

-

Software: Utilize the GMMX add-on within GaussView.[10][11][13]

-

Force Field: Select the MMFF94 force field.[12]

-

Search Parameters:

-

Rotatable Bonds: Define the C-C bond between the oxetane ring and the acetaldehyde group as a rotatable bond.

-

Ring Puckering: Allow for the puckering of the oxetane ring.

-

Energy Window: Set an appropriate energy window (e.g., 10 kcal/mol) to save conformers relative to the global minimum found during the search.

-

-

Execution: Run the conformational search. This will generate a series of low-energy conformers.

Step 3: DFT Geometry Optimization

-

Input File Preparation: For each unique conformer identified in the previous step, create a Gaussian input file.

-

Keyword Line:

-

#p: Requests enhanced print output.

-

M062X/6-311++G(d,p): Specifies the DFT functional and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed after the optimization.

-

-

Execution: Submit the Gaussian jobs for each conformer.

Step 4: Vibrational Frequency Analysis

-

Verification: After the jobs are complete, inspect the output files. A true minimum on the potential energy surface will have no imaginary frequencies. If any imaginary frequencies are present, it indicates a saddle point (transition state), and the structure should be perturbed along the imaginary mode and re-optimized.

Step 5: Single-Point Energy Calculation

-

Input File Preparation: Use the optimized geometries from Step 3 to create new Gaussian input files.

-

Keyword Line:

-

MP2/aug-cc-pVTZ: Specifies the higher level of theory for a more accurate energy calculation.

-

-

Execution: Run the single-point energy calculations.

Step 6: Boltzmann Population Analysis

-

Data Extraction: Extract the final electronic energies (including zero-point vibrational energy corrections from the frequency calculations) for each conformer.

-

Relative Energies: Calculate the relative Gibbs free energy of each conformer with respect to the global minimum.

-

Boltzmann Distribution: Use the following equation to calculate the population of each conformer at a given temperature (e.g., 298.15 K):

-

Pi = (e(-ΔGi/RT)) / (Σje(-ΔGj/RT)) where Pi is the population of conformer i, ΔGi is its relative Gibbs free energy, R is the gas constant, and T is the temperature in Kelvin.

-

Step 7: Intramolecular Interaction Analysis

-

AIM Theory: To gain deeper insight into the stabilizing and destabilizing intramolecular interactions, perform an Atoms in Molecules (AIM) analysis.[20][21][22] This can be done using software like AIMAll.

-

Analysis: The AIM analysis will identify bond critical points (BCPs) and ring critical points (RCPs), providing information about the nature and strength of intramolecular interactions, such as weak hydrogen bonds or steric clashes, that influence the conformational preferences.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the conformational analysis should be summarized in a clear and concise table.

| Conformer | Dihedral Angle (O-C-C-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| 1 | Value | 0.00 | Value |

| 2 | Value | Value | Value |

| 3 | Value | Value | Value |

| ... | ... | ... | ... |

Table 1: Calculated relative energies and Boltzmann populations of the low-energy conformers of 2-(3-methyloxetan-3-yl)acetaldehyde.

Analysis of Conformational Preferences

The primary factors influencing the conformational preferences of 2-(3-methyloxetan-3-yl)acetaldehyde are expected to be:

-

Steric Hindrance: Repulsive interactions between the methyl group on the oxetane ring and the acetaldehyde moiety will play a significant role. The eclipsed conformation of the acetaldehyde group relative to the oxetane ring is expected to be energetically unfavorable.[23]

-

Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond between the oxygen of the aldehyde and a hydrogen on the oxetane ring could stabilize certain conformations.[24][25]

-

Oxetane Ring Puckering: The puckering of the oxetane ring will influence the pseudo-axial and pseudo-equatorial positions of the substituents, further impacting the overall conformational energy.[3][26][27]

The AIM analysis will provide quantitative evidence for these interactions, helping to rationalize the observed energy differences between conformers.

Conclusion

This technical guide has outlined a robust and scientifically sound computational workflow for the theoretical conformational analysis of 2-(3-methyloxetan-3-yl)acetaldehyde. By following this hierarchical approach, researchers can gain valuable insights into the conformational landscape of this and similar small molecules. The understanding of conformational preferences is a critical component of modern drug discovery, and the application of these theoretical methods can significantly contribute to the rational design of new therapeutic agents. The self-validating nature of the protocol, progressing from a broad search to high-level energy calculations, ensures a comprehensive and accurate exploration of the potential energy surface.

References

-

Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

-

Perola, E., & Charifson, P. S. (2004). Conformational Analysis of Drug-like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding. Journal of Medicinal Chemistry, 47(10), 2499–2510. [Link]

-

Gaussian, Inc. (n.d.). Gaussian 16 Features. Retrieved from [Link]

-

CCL.net. (n.d.). The Absolute Beginners Guide to Gaussian. Retrieved from [Link]

-

Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). GaussView 6. Retrieved from [Link]

-

Popelier, P. L. A. (2000). Atoms in Molecules: An Introduction. Prentice Hall. [Link]

-

Mallinson, P. D., & Mills, I. M. (1975). The puckering coordinate in oxetane. Molecular Physics, 30(1), 209-216. [Link]

-

Gaussian, Inc. (2019). Gaussian 16. Retrieved from [Link]

-

Sellers, H., et al. (1990). Ring puckering potential of oxetane: TZ + nP/MP4 (SDQ) results. The Journal of Physical Chemistry, 94(12), 4849-4850. [Link]

-

Klots, T. D., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(7), 3145-3153. [Link]

-

Mallinson, P. D., & Mills, I. M. (1975). The puckering coordinate in oxetane. CentAUR. [Link]

-

Shishkin, O. V., & Gorb, L. (1993). The calculations of small molecular conformation energy differences by density functional method. Chemical Physics Letters, 212(3-4), 409-412. [Link]

-

Gaussian, Inc. (n.d.). GMMX. Retrieved from [Link]

-

Semichem, Inc. (2023). Conformational Search and Computing Boltzmann-Average Properties. YouTube. [Link]

-

Bader, R. F. W. (n.d.). Atom in Molecules a Quantum Theory (AIM). McMaster University. [Link]

-

Tobias, J. D. (1996). E-conformer A-conformer h. Southern Research Station. [Link]

-

Tormena, C. F. (2017). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. [Link]

-

Chapman University. (n.d.). Gaussian, GaussView, and GMMX. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular interactions of the title compound from AIM theory. Retrieved from [Link]

-

Shi, Y., et al. (2019). A Density Functional Theory Study of Aldehydes and Its Atmospheric Products Participating in the nucleation. ResearchGate. [Link]

-

Ota, Y., et al. (2024). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 14(2), 1017-1023. [Link]

-

Allinger, N. L., et al. (1990). Molecular mechanics (MM3) calculations on aldehydes and ketones. Journal of the American Chemical Society, 112(23), 8293-8307. [Link]

-

Imre, G. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Physical Chemistry & Biophysics, 3(2). [Link]

-

Corminboeuf, C., et al. (2014). Quantification and Analysis of Intramolecular Interactions. CHIMIA International Journal for Chemistry, 68(9), 600-605. [Link]

-

Ni, L., et al. (2022). Computational Investigation of Structural Basis for Enhanced Binding of Isoflavone Analogues with Mitochondrial Aldehyde Dehydrogenase. ACS Omega, 7(9), 7851-7861. [Link]

-

Wang, B., et al. (2022). DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. JACS Au, 2(3), 675-688. [Link]

-

Ponder, J. W., & Case, D. A. (2003). Anisotropic, Polarizable Molecular Mechanics Studies of Inter- and Intramolecular Interactions and Ligand−Macromolecule Complexes. A Bottom-Up Strategy. Journal of Chemical Theory and Computation, 3(6), 1969-1986. [Link]

-

Khalilian, M. H., et al. (2016). Conformations of acetaldehyde. Left is the eclipsed and right is the bisected. ResearchGate. [Link]

-

University of Toronto. (n.d.). Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. Retrieved from [Link]

-

Evangelisti, L., et al. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. Molecules, 29(15), 3381. [Link]

-

Eliel, E. L. (1972). Heterocyclic conformational analysis. Quarterly Reviews, Chemical Society, 26(4), 355-371. [Link]

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ritme.com [ritme.com]

- 7. Sci-Hub. The calculations of small molecular conformation energy differences by density functional method / Chemical Physics Letters, 1993 [sci-hub.box]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 9. hpc.co.jp [hpc.co.jp]

- 10. gaussian.com [gaussian.com]

- 11. youtube.com [youtube.com]

- 12. srs.fs.usda.gov [srs.fs.usda.gov]

- 13. Gaussian, GaussView, and GMMX | Chapman University [chapman.edu]

- 14. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. The Absolute Beginners Guide to Gaussian [ccl.net]

- 18. chemistwizards.com [chemistwizards.com]

- 19. gaussian.com [gaussian.com]

- 20. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. longdom.org [longdom.org]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The puckering coordinate in oxetane - CentAUR [centaur.reading.ac.uk]

An In-Depth Technical Guide to the Synthesis of 3-Substituted Oxetanes

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a privileged structural motif in modern medicinal chemistry.[1][2][3] Initially considered a synthetic curiosity due to its inherent ring strain (approximately 25.5 kcal/mol), the unique physicochemical properties imparted by this moiety have captured the attention of drug development professionals.[4] The incorporation of a 3-substituted oxetane can profoundly and beneficially influence a drug candidate's properties, including aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[3][5]

Notably, 3-substituted oxetanes are frequently employed as bioisosteric replacements for gem-dimethyl and carbonyl groups.[1][4][6] This substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and the polar nature of the ether linkage can improve solubility and reduce lipophilicity, which are critical for optimizing pharmacokinetic profiles.[7][8] The growing number of oxetane-containing compounds entering clinical and preclinical development for a wide range of diseases, including cancer and viral infections, underscores the importance of efficient and versatile synthetic access to this scaffold.[2][3]

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 3-substituted oxetanes, with a focus on the underlying principles, practical experimental considerations, and the latest advancements in the field.

I. Intramolecular Cyclization: The Workhorse of Oxetane Synthesis

The most established and widely utilized approach for constructing the oxetane ring is through intramolecular cyclization, predominantly via the Williamson ether synthesis.[9][10][11] This method involves the formation of a C-O bond through the nucleophilic attack of an alkoxide on an electrophilic carbon center bearing a suitable leaving group, arranged in a 1,3-relationship.

The Williamson Ether Synthesis

The intramolecular Williamson etherification is a robust and versatile method for synthesizing a wide variety of substituted oxetanes.[9][10] The reaction proceeds via an SN2 mechanism, wherein a deprotonated hydroxyl group displaces a leaving group (typically a halide or a sulfonate ester) on the same molecule.[12] The success of this cyclization is highly dependent on the stereochemistry of the substrate and the reaction conditions.

The general mechanism involves the deprotonation of a 1,3-halohydrin or a 1,3-diol derivative to form an alkoxide, which then undergoes an intramolecular SN2 reaction to form the oxetane ring.

Caption: General mechanism of the Williamson ether synthesis for oxetane formation.

A key consideration in this synthesis is the choice of the leaving group and the base. Common leaving groups include tosylates, mesylates, and halides. The choice of base is critical to ensure efficient deprotonation of the alcohol without promoting side reactions. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are frequently employed.[1][9]

Stereocontrolled Synthesis of 2,4-Disubstituted Oxetanes

A notable application of the Williamson etherification is the stereocontrolled synthesis of 2,4-disubstituted oxetanes from diastereomerically pure 1,3-diols. This method, developed by Nelson and co-workers, proceeds with overall retention of configuration at both stereogenic centers.[9] The 1,3-diol is first converted to an acetoxy bromide, which then undergoes cyclization upon treatment with a base.[9]

| Starting Material | Reagents | Product | Yield | Reference |

| (1R,3R)-1,3-diphenylpropane-1,3-diol | 1. (MeO)3CMe, PPTS; 2. AcBr | cis-2,4-diphenyloxetane | 51% | [9] |

| (1S,3R)-1,3-diphenylpropane-1,3-diol | 1. (MeO)3CMe, PPTS; 2. AcBr | trans-2,4-diphenyloxetane | 21% | [9] |

Experimental Protocol: Synthesis of a Spirocyclic Oxetane from a 1,3-Diol [9]

This protocol describes the synthesis of a spirocyclic oxetane from a 1,3-diol via an Appel reaction followed by intramolecular Williamson etherification.

Materials:

-

1,3-Diol (e.g., 1,1-bis(hydroxymethyl)cyclopropane) (5 mmol)

-

Triphenylphosphine (Ph3P) (5.5 mmol)

-

Pyridine (12.5 mmol)

-

Iodine (I2) (5 mmol)

-

Anhydrous Toluene (25 mL)

-

Sodium Hydride (NaH), oil-free (10 mmol)

-

Cold Water

Procedure:

-

To a solution of the 1,3-diol (5 mmol) in anhydrous toluene (25 mL), add triphenylphosphine (5.5 mmol) and pyridine (12.5 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add iodine (5 mmol) portionwise and heat the mixture under reflux for 45 minutes to form the corresponding iodide.

-

Cool the reaction mixture to room temperature and slowly add oil-free sodium hydride (10 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Quench the excess sodium hydride by the slow addition of cold water (10 mL).

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Epoxide Ring Opening and Subsequent Cyclization

An alternative and powerful strategy for accessing the requisite 1,3-diol precursor for Williamson etherification involves the ring-opening of epoxides.[1][6][13] This approach allows for the introduction of diverse substituents at the 3-position of the oxetane. The epoxide can be opened with various nucleophiles, followed by activation of the resulting primary alcohol and base-mediated cyclization.[1]

For example, regio- and stereoselective ring-opening of an epoxide with sodium azide, followed by tosylation of the primary alcohol and subsequent treatment with potassium tert-butoxide, provides a route to 3-azidooxetanes.[1]

Caption: Workflow for oxetane synthesis via epoxide ring opening and cyclization.

The Corey-Chaykovsky reaction provides a more direct route from epoxides to oxetanes.[6][13] In this reaction, a sulfur ylide, such as that generated from trimethyloxosulfonium iodide, acts as the nucleophile to open the epoxide ring, and the resulting intermediate directly cyclizes to the oxetane with the expulsion of dimethyl sulfoxide.[1] This method is particularly effective for the synthesis of 2-substituted oxetanes.[1]

II. Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes via the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[14][15][16] This reaction offers a direct and atom-economical route to a wide range of substituted oxetanes.

The reaction is typically initiated by the UV irradiation of a carbonyl compound, which promotes it to an excited singlet or triplet state.[14][17] This excited species then adds to the alkene to form a diradical intermediate, which subsequently collapses to form the oxetane ring.[14]

Caption: Simplified mechanism of the Paternò-Büchi reaction.

The regioselectivity of the Paternò-Büchi reaction is often a key consideration and depends on the stability of the diradical intermediate. The stereochemical outcome of the reaction can also be controlled, making it a valuable tool for asymmetric synthesis.[15]

Recent Advances: Visible-Light-Mediated Paternò-Büchi Reaction

A significant limitation of the traditional Paternò-Büchi reaction is the requirement for high-energy UV light, which can limit the substrate scope and pose safety and scalability challenges.[17][18] Recent advancements have led to the development of visible-light-mediated protocols that utilize a photocatalyst to facilitate the reaction.[17][18] These methods rely on triplet energy transfer from an excited photocatalyst (e.g., an iridium complex) to the carbonyl substrate, enabling the reaction to proceed under milder conditions.[17] This approach expands the utility of the Paternò-Büchi reaction for medicinal chemistry applications.[17]

| Carbonyl Substrate | Alkene | Photocatalyst | Light Source | Product | Yield | Reference |

| Aryl glyoxylates | Various alkenes | Iridium-based | Visible light | Functionalized oxetanes | up to 99% | [17] |

III. Synthesis from Oxetan-3-one: A Versatile Building Block

The commercial availability and scalable synthesis of oxetan-3-one have made it an invaluable starting material for the preparation of a diverse array of 3-substituted oxetanes.[8][13][19][20] The ketone functionality of oxetan-3-one allows for a wide range of chemical transformations, providing access to a rich chemical space of oxetane derivatives.[5][8][20]

Synthesis of Oxetan-3-one

While commercially available, several synthetic routes to oxetan-3-one have been developed. A notable one-step synthesis from readily available propargylic alcohols has been reported, which proceeds via a gold-catalyzed intermolecular oxidation.[19][21][22] This method avoids the use of hazardous diazo ketones, which were previously used for this transformation.[19][22]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [19]

Materials:

-

Propargyl alcohol

-

Gold catalyst (e.g., a gold(I) complex)

-

Oxidant (e.g., a sulfoxide)

-

Solvent (e.g., dichloromethane)

Procedure:

-

To a solution of propargyl alcohol in the chosen solvent, add the gold catalyst and the oxidant.

-

Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction and purify the crude product by column chromatography to afford oxetan-3-one.

Functionalization of Oxetan-3-one

The ketone group in oxetan-3-one is a versatile handle for introducing a wide range of substituents at the 3-position. Some key transformations include:

-

Reductive Amination: To synthesize 3-aminooxetanes, which are valuable building blocks in medicinal chemistry.[7][23]

-

Wittig and Horner-Wadsworth-Emmons Olefination: To introduce carbon-carbon double bonds, which can be further functionalized.[8]

-

Grignard and Organolithium Addition: To generate 3-substituted-3-hydroxyoxetanes.[9]

-

Strecker and Henry Reactions: To introduce amino acid and nitroalkane functionalities, respectively.[8]

Synthesis of 3-Aminooxetanes